molecular formula C16H17BrOS B8553911 1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide CAS No. 360554-36-5

1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide

Cat. No. B8553911
CAS RN: 360554-36-5
M. Wt: 337.3 g/mol
InChI Key: QRUCYQSINFPEBV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide is a useful research compound. Its molecular formula is C16H17BrOS and its molecular weight is 337.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

360554-36-5

Product Name

1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide

Molecular Formula

C16H17BrOS

Molecular Weight

337.3 g/mol

IUPAC Name

1-naphthalen-2-yl-2-(thiolan-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C16H17OS.BrH/c17-16(12-18-9-3-4-10-18)15-8-7-13-5-1-2-6-14(13)11-15;/h1-2,5-8,11H,3-4,9-10,12H2;1H/q+1;/p-1

InChI Key

QRUCYQSINFPEBV-UHFFFAOYSA-M

Canonical SMILES

C1CC[S+](C1)CC(=O)C2=CC3=CC=CC=C3C=C2.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-2′-acetonaphthone (18.68 g, 75 mmol) in 100 mL of acetone and 4.1 mL of water at 0° C. was added tetrahydrothiophene (13.23 g, 150 mmol) dropwise. The resulting mixture was stirred at 0° C. for 1 hour before solid precipitated and was then stirred at room temperature for 1 hour. The resulting crude product was filtered through glass frit as solid and was washed by 100 mL of cold acetone. The crude product was recrystallized by 150 mL of ethanol to afford 19.0 g pure product at a yield of 75%. 1HNMR, d6-DMSO: 8.82 (s, 1H), 8.17-7.98 (m, 4H), 7.78-7.65 (m, 2H), 5.63 (s, 2H), 3.64 (m, 4H), 2.40-2.29 (brm, 2h), 2.28-2.17 (brm, 2H).
Quantity
18.68 g
Type
reactant
Reaction Step One
Quantity
13.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One
Yield
75%

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